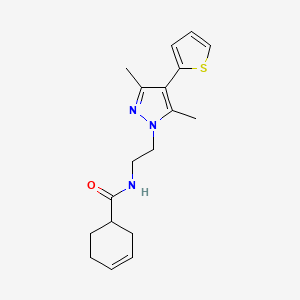

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

Description

The compound N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide features a pyrazole core substituted at the 3- and 5-positions with methyl groups and at the 4-position with a thiophen-2-yl moiety. An ethyl linker connects the pyrazole to a cyclohex-3-ene carboxamide group.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3OS/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-4,6,9,12,15H,5,7-8,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXLQFSRROHIRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine derivatives under acidic or basic conditions.

Substitution with Thiophene: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene boronic acids or stannanes.

Attachment of the Cyclohexene Carboxamide Moiety: The final step involves the reaction of the pyrazole-thiophene intermediate with cyclohex-3-enecarboxylic acid or its derivatives, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole or thiophene rings, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted pyrazole or thiophene derivatives.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.

Materials Science: Possible applications in the development of organic electronic materials due to its conjugated system.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Thiophen-2-yl-Substituted Pyrazole Derivatives

Pyrazole-thiophene hybrids are explored for antimicrobial and anti-inflammatory activities. The target compound’s pyrazole core differentiates it from quinolone-based thiophene derivatives (e.g., Foroumadi et al.’s N-[2-(5-bromothiophen-2-yl)-2-oxoethyl] piperazinyl quinolones) . While Foroumadi’s compounds exhibit antibacterial activity due to the quinolone-DNA gyrase interaction, the pyrazole-thiophene scaffold in the target may prioritize alternative targets, such as kinase inhibition or cyclooxygenase modulation.

Key Structural Differences:

- Core Heterocycle: Pyrazole (target) vs. quinolone (analogs).

- Substituents: Methyl groups (pyrazole) vs. bromothiophene and oxoethyl (quinolones).

- Bioactivity: Pyrazoles often show anti-inflammatory or analgesic properties, whereas quinolones are primarily antibacterial.

Thiophen-2-yl-Containing Amine Derivatives

The target compound’s carboxamide and pyrazole groups enhance hydrogen-bonding capacity compared to the amine/ethoxy motifs in these analogs, which may influence solubility and blood-brain barrier penetration.

Physicochemical Comparison:

Cyclohexene/Cyclohexane Carboxamide Derivatives

The European patent compound N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluoromethyl)phenyl)-4-methyl-2-oxooxazolidin-3-yl)methyl)-4,4-dimethylcyclohex-1-enyl)-4-methoxyphenyl)-N-methylcyclohexane-1-carboxamide () highlights carboxamides in rigid, substituted cyclohexane systems .

Metabolic Implications:

Triazole-Thione Hydrogen-Bonding Systems

The triazole-thione derivative in forms extensive hydrogen bonds (N–H···S, O–H···S), influencing crystal packing and solubility . The target compound’s pyrazole NH and carboxamide groups enable similar interactions but with distinct geometry. This could lead to differences in crystallinity or solubility profiles.

Hydrogen-Bond Geometry Comparison:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.